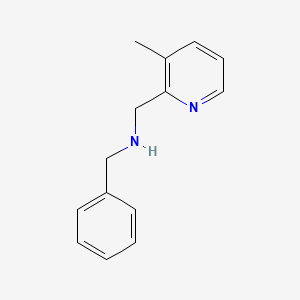

N-苄基-1-(3-甲基吡啶-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

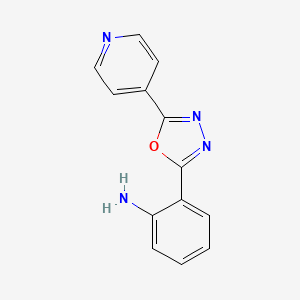

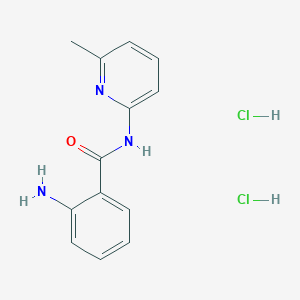

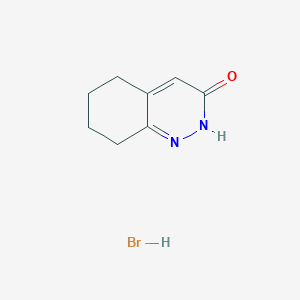

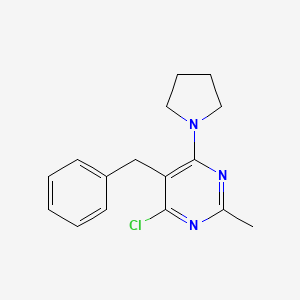

The compound "N-Benzyl-1-(3-methylpyridin-2-yl)methanamine" is not directly mentioned in the provided papers. However, the papers discuss various related nitrogen-containing compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, paper discusses novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity. Paper describes the synthesis of a benzene-1,4-diamine derivative with a bipyridine and imidazole moiety. Paper details the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction. Paper evaluates the thermodynamic and thermophysical properties of primary amines, including benzenamine. Paper synthesizes a dibenzyl methanamine derivative with a triazole and oxazole ring. Lastly, paper discusses the synthesis and properties of benzonitriles with pyridine and benzene rings, which are structurally related to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic aromatic substitution (SNAr) , four-component reactions , and 1,3-dipolar cycloaddition . These methods are commonly used to introduce different functional groups and create complex structures with nitrogen-containing rings, which are key features in the synthesis of compounds like "N-Benzyl-1-(3-methylpyridin-2-yl)methanamine."

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework and substitution patterns, which are crucial for understanding the behavior and reactivity of similar compounds.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of various heterocyclic compounds, which are often used in medicinal chemistry due to their diverse biological activities . The reactions are designed to yield products with specific pharmacological properties, such as biased agonism at serotonin receptors or the potential for liquid crystalline behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing compounds are influenced by their molecular structure. The papers discuss properties such as solubility, metabolic stability, and phase behavior . For example, the lead compound in paper shows high solubility, metabolic stability, and does not block certain isoenzymes or P-glycoprotein, which are important considerations for drug development. The thermodynamic properties such as boiling points, vapor pressure, and enthalpy of vaporization are also evaluated for primary amines .

科学研究应用

催化和有机合成

- 甲烷单加氧酶模拟物:Sankaralingam 和 Palaniandavar (2014) 的一项研究证明了使用具有三齿 3N 配体的二铁(III)配合物(包括类似于 N-苄基-1-(3-甲基吡啶-2-基)甲胺的衍生物)作为甲烷单加氧酶的功能模型。这些配合物在催化烷烃的选择性羟基化中是有效的,展示了它们在有机合成和环境应用中的潜力 (Sankaralingam 和 Palaniandavar,2014)。

药理学研究

- 抗惊厥剂:Pandey 和 Srivastava (2011) 合成了 3-氨基甲基吡啶的新型席夫碱,其结构与 N-苄基-1-(3-甲基吡啶-2-基)甲胺相关,并发现了几种表现出有效抗惊厥活性的化合物。这突出了此类衍生物在开发新的治疗剂中的潜力 (Pandey 和 Srivastava,2011)。

生物医学应用

- 光细胞毒性和细胞成像:Basu 等人 (2014) 合成了具有苯基-N,N-双[(吡啶-2-基)甲基]甲胺等配体的铁(III)配合物,在红光下表现出显着的光细胞毒性。这表明它们在治疗应用中的效用,例如靶向癌症治疗和成像 (Basu 等,2014)。

缓蚀

- 生态友好型缓蚀剂:Yadav、Sarkar 和 Purkait (2015) 探索了包括 1-(1H-苯并[d]咪唑-2-基)-N-((呋喃-2-基)亚甲基)甲胺在内的氨基酸化合物作为酸性溶液中钢腐蚀的缓蚀剂。他们的研究为开发用于工业应用的可持续材料提供了见解 (Yadav、Sarkar 和 Purkait,2015)。

属性

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYZKCNPEYNVAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241562 |

Source

|

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine | |

CAS RN |

915919-95-8 |

Source

|

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)